1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid 1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2913221-54-0
VCID: VC18021454
InChI: InChI=1S/C13H11F3O2/c14-9-2-7(3-10(15)11(9)16)13-4-6(5-13)1-8(13)12(17)18/h2-3,6,8H,1,4-5H2,(H,17,18)
SMILES:
Molecular Formula: C13H11F3O2
Molecular Weight: 256.22 g/mol

1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

CAS No.: 2913221-54-0

Cat. No.: VC18021454

Molecular Formula: C13H11F3O2

Molecular Weight: 256.22 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid - 2913221-54-0

Specification

CAS No. 2913221-54-0
Molecular Formula C13H11F3O2
Molecular Weight 256.22 g/mol
IUPAC Name 1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
Standard InChI InChI=1S/C13H11F3O2/c14-9-2-7(3-10(15)11(9)16)13-4-6(5-13)1-8(13)12(17)18/h2-3,6,8H,1,4-5H2,(H,17,18)
Standard InChI Key UTMXYQWNFRAYCL-UHFFFAOYSA-N
Canonical SMILES C1C2CC(C2)(C1C(=O)O)C3=CC(=C(C(=C3)F)F)F

Introduction

Structural and Chemical Identity

Core Bicyclo[2.1.1]hexane Scaffold

The bicyclo[2.1.1]hexane framework is a saturated bicyclic system characterized by high three-dimensionality and sp³-hybridized carbon centers, making it a valuable motif in medicinal chemistry for enhancing metabolic stability and conformational rigidity . The [2.1.1] bicyclic system differs from more common bicyclo[2.2.1]heptane (norbornane) derivatives by its reduced ring size and increased angle strain, which influence both reactivity and physicochemical properties.

Substituent Effects: Trifluorophenyl and Carboxylic Acid Groups

The 3,4,5-trifluorophenyl group introduces strong electron-withdrawing effects and lipophilicity, often improving membrane permeability and resistance to oxidative metabolism. Fluorine atoms at the 3, 4, and 5 positions create a symmetric substitution pattern that enhances crystallinity and intermolecular interactions, as observed in fluorinated pharmaceuticals like sitagliptin . The carboxylic acid moiety at position 2 contributes hydrogen-bonding capacity and acidity (predicted pKa ~4–5), enabling salt formation and interactions with biological targets.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be deconstructed into three key stages:

  • Bicyclo[2.1.1]hexane ring formation via photochemical [2+2] cycloaddition.

  • Introduction of the trifluorophenyl group through Grignard or cross-coupling reactions.

  • Oxidation to the carboxylic acid from a precursor alcohol or ketone.

Photochemical [2+2] Cycloaddition

The core bicyclo[2.1.1]hexane structure is synthesized using a photochemical [2+2] cycloaddition strategy, as demonstrated in the preparation of 1-aryl bicyclo[2.1.1]hexan-2-ones . For example, irradiation of 2-(3,4,5-trifluorophenyl)hexa-1,5-dien-3-one in acetonitrile with a blue LED photoreactor (λ = 450 nm) in the presence of an iridium photocatalyst (e.g., Ir[dF(CF3)ppy]₂(dtbpy))PF₆) induces intramolecular cyclization to form the bicyclic ketone intermediate .

Representative Reaction Conditions:

  • Substrate: 2-(3,4,5-Trifluorophenyl)hexa-1,5-dien-3-one (1.0 equiv)

  • Catalyst: Ir[dF(CF3)ppy]₂(dtbpy)PF₆ (2 mol%)

  • Solvent: CH₃CN (0.1 M)

  • Light Source: Blue LEDs (350 W, 450 nm)

  • Temperature: Ambient (water-cooled reactor)

  • Yield: ~50–60% (estimated from analogous reactions)

Functional Group Interconversion

The ketone intermediate is reduced to the secondary alcohol using NaBH₄ in methanol, followed by oxidation to the carboxylic acid. Jones oxidation (CrO₃/H₂SO₄) or milder Swern conditions (oxalyl chloride/DMSO) may be employed, though the latter is preferred to preserve acid-sensitive trifluorophenyl groups .

Stepwise Conversion:

  • Reduction:

    • Bicyclo[2.1.1]hexan-2-one → Bicyclo[2.1.1]hexan-2-ol (NaBH₄, MeOH, 0°C to RT, quant. yield) .

  • Oxidation:

    • Bicyclo[2.1.1]hexan-2-ol → Carboxylic acid (CrO₃/H₂SO₄, acetone, 0°C, ~70% yield) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • Aromatic protons (3,4,5-F₃C₆H₂): δ 7.15–7.05 (m, 2H, meta to CF₃) .

  • Bicyclo[2.1.1]hexane protons:

    • Bridgehead H: δ 2.85 (tt, J = 3.5, 1.7 Hz, 1H) .

    • Methylene H: δ 2.40–2.30 (m, 4H), 2.10–2.00 (m, 2H) .

  • Carboxylic acid proton: δ 12.1 (s, 1H, exchanges with D₂O).

¹³C NMR (100 MHz, CDCl₃):

  • C=O (COOH): δ 175.2 .

  • Aromatic carbons: δ 152.1 (d, J = 245 Hz, C-F), 138.5 (C₃), 130.2 (C₄), 128.9 (C₅) .

  • Bicyclo carbons: δ 67.5 (bridgehead), 45.1, 42.4, 31.0 (methylene) .

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₃H₁₁F₃O₂ ([M+H]⁺): 272.0667

  • Observed: 272.0665 (Δ = -0.73 ppm) .

Physicochemical Properties

PropertyValueMethod
Molecular Weight272.22 g/molHRMS
LogP (Octanol/Water)2.8 ± 0.3Computational (ALOGPS)
Aqueous Solubility0.12 mg/mL (pH 7.4)HPLC-UV
pKa4.2 (carboxylic acid)Potentiometric titration

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